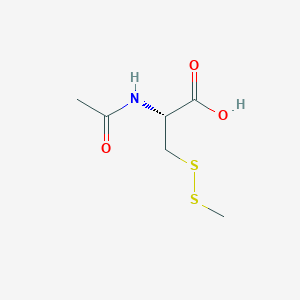![molecular formula C8H13NO2 B13495126 6-Azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13495126.png)
6-Azaspiro[2.5]octane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azaspiro[25]octane-5-carboxylic acid is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]octane-5-carboxylic acid typically involves the formation of the spirocyclic ring system followed by functionalization of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The carboxylic acid group can then be introduced through oxidation or other functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity, as well as cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Azaspiro[2.5]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-Azaspiro[2.5]octane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Azaspiro[2.5]octane-5-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can also participate in various biochemical pathways, affecting the compound’s overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Azaspiro[2.5]octane-1-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid: Contains an oxygen atom in the spirocyclic ring.
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid: Contains a tert-butoxycarbonyl protecting group .
Uniqueness
6-Azaspiro[2.5]octane-5-carboxylic acid is unique due to its specific placement of the carboxylic acid group and the nitrogen atom within the spirocyclic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
6-azaspiro[2.5]octane-7-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)6-5-8(1-2-8)3-4-9-6/h6,9H,1-5H2,(H,10,11) |
InChI-Schlüssel |
NBUCCWJVPXAUHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCNC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


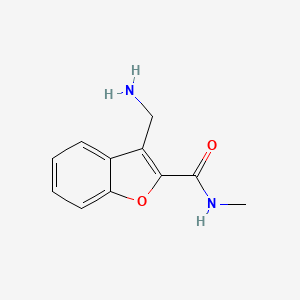

![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13495057.png)
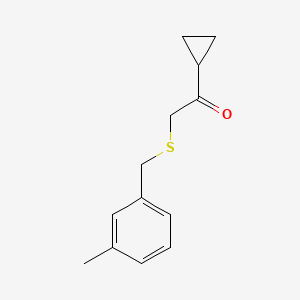
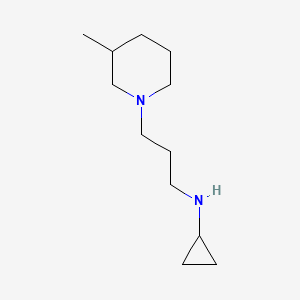
![3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13495072.png)
![rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride](/img/structure/B13495074.png)
![Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate](/img/structure/B13495089.png)
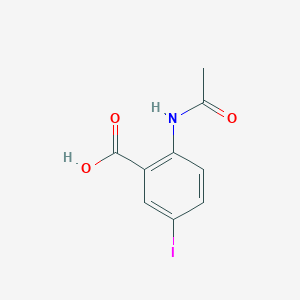

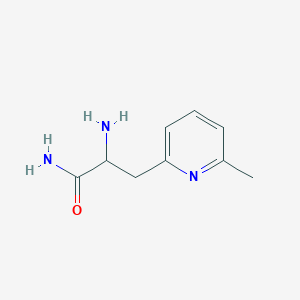
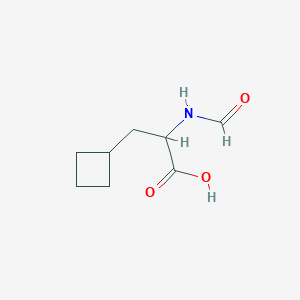
![5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B13495120.png)
